Ethyl 2-nitroisonicotinate
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Overview
Description
Ethyl 2-nitroisonicotinate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of isonicotinic acid and contains a nitro group at the 2-position and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-nitroisonicotinate can be synthesized through the nitration of ethyl isonicotinate. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the isonicotinate ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-nitroisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-nitroisonicotinate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release isonicotinic acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Ethyl 2-chloro-5-nitroisonicotinate: Similar in structure but with a chlorine atom at the 5-position.
Methyl 2-chloro-5-nitroisonicotinate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate: Contains additional functional groups such as cyano and hydroxy groups.
Uniqueness: Ethyl 2-nitroisonicotinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group at the 2-position and the ethyl ester group makes it a versatile intermediate for various synthetic applications.
Biological Activity
Ethyl 2-nitroisonicotinate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the nitration of isonicotinic acid derivatives. A common method includes the use of thionyl chloride and DMF as solvents, leading to high yields of the desired product. For example, ethyl 2-chloro-3-nitroisonicotinate can be synthesized with a yield of approximately 96% through a reflux process involving thionyl chloride .
This compound exhibits several mechanisms through which it exerts its biological effects:
- Antimicrobial Activity : The nitro group in this compound plays a crucial role in its antimicrobial properties. It can induce redox reactions that lead to microbial cell death, making it effective against various pathogens .
- Cytotoxicity : Studies have shown that related nitro compounds can exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have demonstrated pro-apoptotic effects in human cancer cells, indicating potential applications in cancer therapy .
- Anti-inflammatory Properties : Nitro compounds are known to modulate inflammatory responses. This compound may inhibit key inflammatory mediators such as COX-2 and MMPs, which are involved in the degradation of extracellular matrix components during inflammatory processes .
3.1 Antimicrobial Effects
A study highlighted the antimicrobial activity of nitro compounds where this compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be as low as 1 μM for certain strains, indicating potent antimicrobial efficacy compared to standard antibiotics .
3.2 Cytotoxicity Against Cancer Cells
In a cytotoxicity evaluation involving the National Cancer Institute's NCI-60 panel, derivatives of this compound showed promising results against several cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the nitro group significantly influenced cytotoxic potency .
3.3 Anti-inflammatory Activity
Research has demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines and enzymes such as IL-1β and COX-2 in stimulated macrophages. This suggests its potential utility in treating inflammatory diseases such as osteoarthritis .
4. Comparative Biological Activity Table
5. Conclusion
This compound is a compound with significant biological activity across various domains, including antimicrobial, cytotoxic, and anti-inflammatory effects. Its mechanisms are primarily attributed to the nitro group, which facilitates interactions with biological targets leading to therapeutic outcomes. Further research is warranted to explore its full potential in clinical applications.
Properties
CAS No. |
1232432-48-2 |
---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
ethyl 2-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-9-7(5-6)10(12)13/h3-5H,2H2,1H3 |
InChI Key |
MLSHUWPJJAKBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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